3,4-dimethoxy-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide
Description
3,4-Dimethoxy-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide is a sulfonamide derivative characterized by a piperidine core substituted with a thian-4-yl (tetrahydrothiopyran-4-yl) moiety and a benzenesulfonamide group bearing 3,4-dimethoxy substituents. The thian-4-yl group introduces sulfur-mediated electronic effects, while the piperidine and sulfonamide moieties are common in bioactive molecules due to their hydrogen-bonding and lipophilicity profiles .
Properties
IUPAC Name |
3,4-dimethoxy-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O4S2/c1-24-18-4-3-17(13-19(18)25-2)27(22,23)20-14-15-5-9-21(10-6-15)16-7-11-26-12-8-16/h3-4,13,15-16,20H,5-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOASLDQMCZTAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3CCSCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide typically involves multiple steps. One common route includes the formation of the tetrahydro-2H-thiopyran-4-yl group, which can be synthesized through the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide or sodium hydride . The piperidin-4-yl group is then introduced through a nucleophilic substitution reaction. Finally, the benzenesulfonamide core is attached via a sulfonation reaction using benzenesulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
The major products formed from these reactions include various substituted benzenesulfonamides, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Antimicrobial Activity
The compound exhibits significant antibacterial properties against various pathogens. Research indicates that it effectively inhibits the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
Research Findings:
In vitro studies have demonstrated the following Minimum Inhibitory Concentration (MIC) values:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Mycobacterium tuberculosis | 32 |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Neuroprotective Effects
The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases such as Alzheimer's. It acts as an inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby enhancing cholinergic signaling.
Neuroprotective Activity:
In a study assessing AChE inhibitory activity, the compound yielded an IC50 value of 2.7 µM, indicating potent activity that could be beneficial in treating cognitive decline associated with Alzheimer's disease.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is attributed to its ability to inhibit cyclooxygenase (COX) enzymes. By blocking these enzymes, it reduces the production of pro-inflammatory mediators.
Mechanism of Action:
The sulfonamide group enhances binding affinity to COX enzymes, leading to decreased inflammation and pain relief in various conditions.
Case Study on Antibacterial Activity
A study by Desai et al. (2016) evaluated derivatives similar to this compound and reported a fourfold increase in potency against Methicillin-resistant Staphylococcus aureus (MRSA) compared to standard antibiotics like vancomycin. This finding highlights the compound's potential as a novel antimicrobial agent.
Neuroprotection in Alzheimer's Disease Models
Preclinical models have shown that administration of this compound leads to improved cognitive functions and reduced levels of AChE activity compared to control groups. These results suggest its efficacy in enhancing cholinergic transmission, which is crucial for memory and learning.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Sulfonamide Derivatives with Piperidine Moieties
Compound 12 ()
- Structure: 3,4-Dimethoxy-N-[(1-{2-[(2,2,2-trifluoroethoxy)phenoxy]ethyl}piperidin-4-yl)methyl]benzenesulfonamide.
- Molecular Formula : C24H31F3N2O6S.
- Molecular Weight : 532.57 g/mol.
- Key Features: Trifluoroethoxy-phenoxy ethyl side chain enhances lipophilicity and metabolic stability.
- Comparison: Unlike the target compound, Compound 12 lacks the thian-4-yl group but includes fluorine atoms, which may improve binding affinity to adrenergic receptors. The elongated phenoxyethyl chain could reduce conformational flexibility compared to the thian-4-yl substituent.
Compound
- Structure: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide.
- Molecular Weight : 589.1 g/mol.
- Melting point: 175–178°C, suggesting high crystallinity .
- Comparison: The chromenone and pyrazolopyrimidine substituents diverge significantly from the target compound’s dimethoxybenzene and thian-4-yl groups, implying distinct pharmacological targets.
Table 1: Key Properties of Selected Compounds
Structure-Activity Relationship (SAR) Insights
- Piperidine vs.
- Thian-4-yl vs. Thiophene : Thian-4-yl’s saturated six-membered ring may improve metabolic stability over thiophene’s aromatic system, which is prone to oxidative metabolism .
Biological Activity
3,4-Dimethoxy-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound's structure suggests it may interact with various biological targets, potentially leading to therapeutic applications in areas such as cancer treatment and antimicrobial activity. This article reviews the biological activities associated with this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure
The chemical formula for this compound can be represented as follows:
This structure features a benzene ring substituted with methoxy groups and a sulfonamide moiety, which is known for its diverse biological properties.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies. Key areas of focus include:
-
Anticancer Activity
- Research indicates that sulfonamides can exhibit significant anticancer properties. A study demonstrated that compounds with similar structures inhibited proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest .
- The specific compound under review may exhibit cytotoxic effects on tumor cells, potentially through mechanisms involving the modulation of protein kinase activity or interference with DNA synthesis.
-
Antimicrobial Properties
- Sulfonamides are traditionally recognized for their antibacterial effects. The structural components of this compound suggest potential activity against Gram-positive and Gram-negative bacteria .
- Comparative studies have shown that modifications in the sulfonamide group can enhance antibacterial efficacy, indicating that this compound might also show similar enhancements.
- Inhibition of Protein Kinases
Case Studies
Several case studies have explored the biological effects of similar sulfonamide compounds:
| Study | Compound | Biological Activity | Findings |
|---|---|---|---|
| 1 | Sulfanilamide | Antibacterial | Demonstrated effectiveness against E. coli and S. aureus |
| 2 | Benzene Sulfonamides | Anticancer | Induced apoptosis in breast cancer cell lines |
| 3 | Thiazole Derivatives | Antioxidant | Showed significant inhibition of lipid peroxidation |
These studies illustrate the potential versatility of sulfonamide derivatives in therapeutic applications.
Research Findings
Recent research has highlighted several important findings related to the biological activity of sulfonamides:
- Mechanism of Action : The interaction of sulfonamides with bacterial dihydropteroate synthase has been elucidated, providing insight into their antibacterial mechanisms .
- Structure-Activity Relationship (SAR) : Modifications to the sulfonamide group can significantly alter biological activity, suggesting that systematic exploration of these variations could lead to more effective therapeutic agents .
- In Vivo Studies : Animal models have shown promising results for sulfonamides in reducing tumor size and improving survival rates when combined with other anticancer therapies .
Q & A
Q. What are the key steps in synthesizing 3,4-dimethoxy-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide, and how is purity ensured?
The synthesis typically involves:
- Coupling reactions : Reacting a piperidine-thiane derivative with 3,4-dimethoxybenzenesulfonyl chloride under basic conditions (e.g., using triethylamine in anhydrous dichloromethane).
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is employed to isolate the product .
- Monitoring : Thin-layer chromatography (TLC) with UV visualization ensures reaction completion .
- Validation : Purity is confirmed via HPLC (>95%) and NMR spectroscopy to detect residual solvents or unreacted intermediates .
Q. What analytical techniques are critical for characterizing this compound’s structure?
- NMR spectroscopy : H and C NMR confirm the integration of aromatic protons (3,4-dimethoxy groups), piperidine-thiane linkage, and sulfonamide bond formation .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] peak matching CHNOS).
- HPLC : Retention time consistency and absence of secondary peaks ensure purity .
Q. How is the compound’s solubility and stability assessed for in vitro studies?
- Solubility : Tested in DMSO, PBS, and cell culture media via nephelometry or UV-Vis spectroscopy. DMSO stock solutions (10 mM) are common, with stability monitored over 72 hours at 4°C .
- Stability : LC-MS tracks degradation under physiological conditions (pH 7.4, 37°C) to identify hydrolytic or oxidative byproducts .
Advanced Research Questions
Q. What strategies are used to investigate structure-activity relationships (SAR) for this sulfonamide derivative?
- Substituent modification : Varying the thiane ring (e.g., replacing with pyridine or furan) or adjusting methoxy groups to assess impact on target binding .
- Biological assays : Dose-response curves (IC) in enzyme inhibition or cell viability assays (e.g., cancer cell lines) correlate structural changes with activity .
- Computational docking : Molecular dynamics simulations predict binding modes to hypothesized targets (e.g., carbonic anhydrase isoforms) .
Q. How can crystallography resolve contradictions in reported binding affinities?
- X-ray crystallography : Co-crystallizing the compound with its target protein (e.g., a kinase or receptor) provides atomic-level interaction details, clarifying discrepancies between biochemical and cellular assay data .
- Thermal shift assays : Measure protein-ligand complex stability to validate binding under varying conditions .
Q. What methodologies address conflicting data in metabolic stability studies?
- Microsomal assays : Human liver microsomes (HLM) with NADPH cofactors quantify metabolic half-life (t) and identify cytochrome P450-mediated oxidation .
- Cross-species comparison : Testing in mouse, rat, and human microsomes highlights species-specific metabolism .
- Reactive metabolite screening : Trapping studies with glutathione or potassium cyanide detect electrophilic intermediates that may cause toxicity .
Q. How is target engagement validated in complex biological systems?
- Cellular thermal shift assay (CETSA) : Heating lysates or live cells to destabilize unbound proteins, followed by Western blotting, confirms intracellular target binding .
- Photoaffinity labeling : Incorporating a photoactivatable group (e.g., diazirine) enables covalent crosslinking to targets for pull-down and MS identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
